Cas no 100567-92-8 (1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-(4-fluorophenyl)-)
100567-92-8 structure
Product Name:1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-(4-fluorophenyl)-
CAS No:100567-92-8
MF:C16H12F3N3O
MW:319.281193733215
CID:139825
PubChem ID:44149665
Update Time:2025-04-19
1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-(4-fluorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-(4-fluorophenyl)-
- ICI178222
- 2-[5-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-triazol-1-yl]ethanol
- Α-(2,4-DIFLUOROPHENYL)-Α-(4-FLUOROPHENYL)-1H-1,2,4-TRIAZOLE-1-ETHANOL
- DTXSID60905587
- 1-(2,4-Difluorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
- 1H-1,2,4-Triazole-1-ethanol,alpha-(2,4-difluorophenyl)-alpha-(4-fluorophenyl)
- 1H-1,2,4-triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(4-fluorophenyl)-
- 100567-92-8
- ICI 178222
-
- Inchi: 1S/C16H12F3N3O/c17-12-3-1-11(2-4-12)16(23,8-22-10-20-9-21-22)14-6-5-13(18)7-15(14)19/h1-7,9-10,23H,8H2
- InChI Key: PGTNJOILEJYZLO-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C(C1C=CC(=CC=1)F)(CN1C=NC=N1)O)F
Computed Properties
- Exact Mass: 319.09324650g/mol
- Monoisotopic Mass: 319.09324650g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 50.9Ų
Experimental Properties
- PSA: 50.94000
- LogP: 3.02170
1H-1,2,4-Triazole-1-ethanol,a-(2,4-difluorophenyl)-a-(4-fluorophenyl)- Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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